molecular formula C6H5BrClN B219539 Verrucosin B CAS No. 115712-99-7

Verrucosin B

Cat. No. B219539
CAS RN: 115712-99-7
M. Wt: 420.6 g/mol
InChI Key: SNAPRBPUTMWLTO-MYNLOJQDSA-N
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Description

Verrucosin B is a natural product that belongs to the family of fungal metabolites. It was first isolated from the fungus Myrothecium verrucaria and has been found to possess various biological activities. Verrucosin B has been extensively studied due to its potential therapeutic applications in the field of medicine.

Scientific Research Applications

1. Biological Effects on Marine Life

Verrucosin B, along with verrucosin A, has been studied for its effects on marine life, particularly on the tentacle regeneration in Hydra vulgaris. These compounds, originating from marine nudibranch molluscs, demonstrate potent effects in low nanomolar ranges, influencing protein kinase C activation and demonstrating toxicity in higher concentrations. This study highlights the biological impact of verrucosins on marine organisms (De Petrocellis et al., 1991).

2. Biogenesis in Marine Molluscs

Research into the biogenesis of verrucosins, including verrucosin B, in the marine mollusc Doris verrucosa has been conducted. Feeding experiments with labelled precursors revealed the de novo origin of these compounds within the mollusc. This study provides insights into the natural production processes of verrucosin B in marine environments (Fontana et al., 2003).

3. Chemical Composition in Urbanodendron Verrucosum

The chemical composition of the shrub Urbanodendron verrucosum includes various neolignans, among which verrucosin is a notable component. The study of this shrub from Brazil's Atlantic forest provides an understanding of verrucosin's natural occurrence in different plant species (Dias et al., 1982).

4. Impact on Cellular Processes in Hydra Vulgaris

Verrucosin B's role in influencing cellular processes such as bud formation in Hydra vulgaris has been examined. It acts as a protein kinase C activator, affecting arachidonic acid and related pathways, thereby influencing the organism's developmental processes (Petrocellis et al., 1993).

5. Antimicrobial and Antifungal Activities

Research has identified verrucosin and related compounds for their antimicrobial and antifungal activities. This includes studying their impact on cellular ion homeostasis, which could have implications for the development of new antimicrobial agents (Akiyama et al., 2011).

6. Antioxidant Activity

The effect of the benzylic structure of lignan, including verrucosin, on antioxidant activity, has been investigated. This research provides insights into the potential therapeutic uses of verrucosin in oxidative stress-related conditions (Yamauchi et al., 2007).

properties

CAS RN

115712-99-7

Product Name

Verrucosin B

Molecular Formula

C6H5BrClN

Molecular Weight

420.6 g/mol

IUPAC Name

[(2S)-2-acetyloxy-3-hydroxypropyl] (1R,2S,4aS,4bS,10aS)-2,4a,8,8,10a-pentamethyl-2,3,4,4b,5,6,7,10-octahydro-1H-phenanthrene-1-carboxylate

InChI

InChI=1S/C25H40O5/c1-16-9-12-24(5)20-8-7-11-23(3,4)19(20)10-13-25(24,6)21(16)22(28)29-15-18(14-26)30-17(2)27/h10,16,18,20-21,26H,7-9,11-15H2,1-6H3/t16-,18-,20+,21-,24-,25-/m0/s1

InChI Key

SNAPRBPUTMWLTO-MYNLOJQDSA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@@H]3CCCC(C3=CC[C@]2([C@@H]1C(=O)OC[C@H](CO)OC(=O)C)C)(C)C)C

SMILES

CC1CCC2(C3CCCC(C3=CCC2(C1C(=O)OCC(CO)OC(=O)C)C)(C)C)C

Canonical SMILES

CC1CCC2(C3CCCC(C3=CCC2(C1C(=O)OCC(CO)OC(=O)C)C)(C)C)C

synonyms

verrucosin B

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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